Calcium superphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Agriculture: Growth and Production of Snap Bean Plants

Scientific Field: Agriculture, Nanotechnology

Summary of Application: Nano calcium phosphate (NCaP), synthesized from Calcium Superphosphate, is being tested as a new technology for soil or foliar applications to improve food production with a reduced environmental impact.

Methods of Application: A pot experiment was carried out in two successive seasons on snap bean plants to obtain the best phosphorus treatments. The results were applied in a field experiment during the 2018–2019 season.

Application in Agriculture: Growth and Phosphorus Uptake of Wheat

Scientific Field: Agriculture

Summary of Application: The application of Single Superphosphate with Humic Acid improves the growth, yield and phosphorus uptake of wheat in calcareous soils.

Methods of Application: A field experiment was conducted for two years to determine the effect of P fertilizers and humic acid (HA) in enhancing P availability in soil and their ultimate effect on growth, yield and P uptake of wheat in calcareous soils.

Application in Environmental Science: Mitigation of Nitrous Oxide in Pig Manure Windrow Composting

Scientific Field: Environmental Science

Summary of Application: Calcium Superphosphate (CaSSP) is used to reshape the denitrifying bacteria community, which contributes to N2O mitigation in pig manure windrow composting.

Methods of Application: A pig manure windrow composting experiment lasting for 60 days was performed to evaluate the effects of CaSSP amendment (5%, w/w) on N2O fluxes in situ, and to determine the denitrifiers’ response, and their driving factors.

Results: CaSSP amendment significantly reduced N2O emissions as compared to the control pile (maximum N2O emission rate reduced by 64.5% and total emission decreased by 49.8%).

Application in Biomedical Engineering: Biomaterials Based on Calcium Phosphate Nanoparticles

Scientific Field: Biomedical Engineering

Methods of Application: The synthesis and fabrication of calcium phosphate by different crucial techniques in enhancing the physical and chemical properties allow it to be potential in various bioengineering fields.

Application in Agriculture: Enhanced Efficiency Fertilizers

Application in Biomedical Engineering: Calcium Derived from Biomaterials

Calcium superphosphate, also known as single superphosphate (SSP) or monocalcium phosphate (MCP), is a chemical compound with the formula Ca(H2PO4)2.H2O (monohydrate) or Ca(H2PO4)2 (anhydrous) []. It is a colorless, odorless, crystalline solid that is widely used as a fertilizer due to its high content of plant-available phosphate (P).

Calcium superphosphate is produced by reacting phosphate rock with sulfuric acid. This process converts the relatively insoluble phosphate minerals in the rock into a more soluble form that can be readily absorbed by plants [].

Molecular Structure Analysis

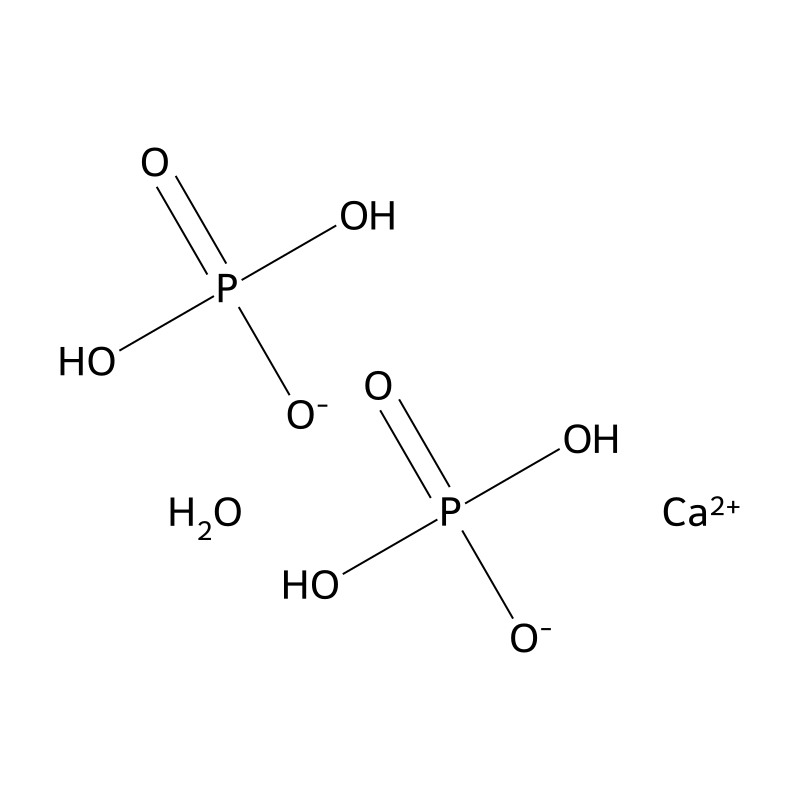

The monohydrate form of calcium superphosphate (Ca(H2PO4)2.H2O) contains a central calcium (Ca2+) cation surrounded by two monohydrogen phosphate (H2PO4-) anions and one water molecule (H2O) []. Each phosphate anion has a tetrahedral structure with a central phosphorus (P) atom bonded to four oxygen (O) atoms. The calcium cation interacts with the oxygen atoms of the phosphate anions through ionic bonding. The water molecule is loosely bound to the structure through hydrogen bonding [].

Chemical Reactions Analysis

Synthesis:

The primary reaction for producing calcium superphosphate involves treating phosphate rock (Ca₃(PO₄)₂) with sulfuric acid (H₂SO₄).

Ca₃(PO₄)₂ (s) + 2 H₂SO₄ (aq) + 2 H₂O (l) → Ca(H₂PO₄)₂ • H₂O (s) + 2 CaSO₄ (aq) + H₂O (l)

Decomposition:

Calcium superphosphate can decompose upon heating, releasing phosphoric acid and water [].

Ca(H₂PO₄)₂ • H₂O (s) → CaHPO₄ (s) + H₃PO₄ (aq) + H₂O (g) []

Other Reactions:

Calcium superphosphate reacts with soil components to release phosphate ions (PO₄³⁻) that can be taken up by plants. The specific reactions involved depend on the composition of the soil.

Physical and Chemical Properties

In the context of plant growth, calcium superphosphate acts as a source of readily available phosphate (P) for plants. Plants require phosphate for various essential processes, including energy transfer (ATP), photosynthesis, and nucleic acid synthesis. The released phosphate ions (PO₄³⁻) from calcium superphosphate are absorbed by plant roots and utilized in these vital functions.

Calcium superphosphate is a mild irritant to the skin, eyes, and respiratory system. Prolonged or repeated exposure can cause skin irritation and dermatitis. Inhalation of dust can irritate the respiratory tract. Ingestion can cause nausea, vomiting, and diarrhea.

- Acute oral toxicity (rat): LD50 > 2,000 mg/kg

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 131 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 130 of 131 companies with hazard statement code(s):;

H315 (69.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (30.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (69.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (69.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant